
tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14 H20 F N3 O2 . It falls under the category of halides . It is used in the field of life science for research purposes .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of these compounds features various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.329 . The compound is solid in form .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid. Characterization was performed using various spectroscopic techniques, and its molecular structure was confirmed by X-ray diffraction data (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
Another study reported the crystal structure of a similar sterically congested piperazine derivative, highlighting its potential as a pharmacologically useful core due to the novel chemistry introduced by the second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
Biological Applications
PET Tracer Development
N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, analogs of WAY100635, were synthesized and evaluated as PET tracers for serotonin 5-HT1A receptors, showing promise for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activity
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and exhibited potential antimicrobial activity against various bacterial and fungal strains, highlighting the therapeutic potential of such compounds (Babu et al., 2015).
Direcciones Futuras
The future directions for “tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate” could involve further exploration of its synthesis process, molecular structure, chemical reactions, mechanism of action, and safety profile. It could also be interesting to investigate its potential applications in the field of drug discovery, given the diverse biological activities of compounds containing piperazine rings .
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
Compounds containing piperazine rings can attribute their diverse biological activities to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Result of Action
It’s known that piperazine derivatives have shown a wide spectrum of biological activities .
Action Environment
It’s known that the compound should be stored at 4°c, protected from light, and stored under nitrogen .
Propiedades
IUPAC Name |
tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHVGMCMFDHVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



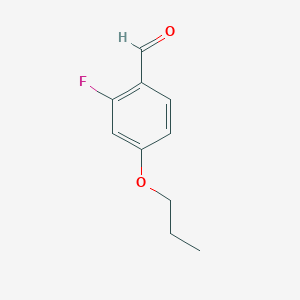
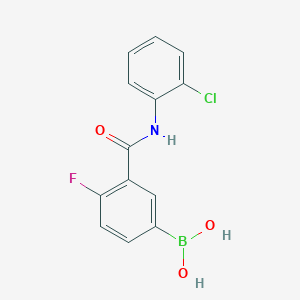
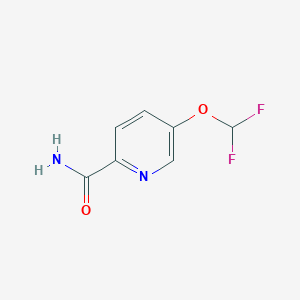

![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)
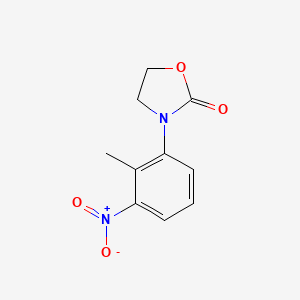

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)

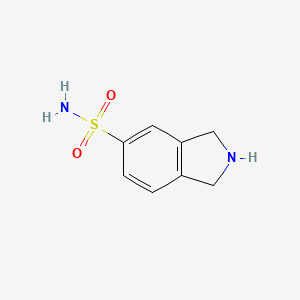



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)